omega-3 Arachidonic acid methyl ester

Beschreibung

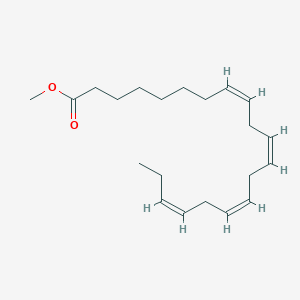

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQGIWOBGITZPC-GJDCDIHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694022 |

Source

|

| Record name | omega-3 Arachidonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132712-70-0 |

Source

|

| Record name | omega-3 Arachidonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Omega-6 and Omega-3 Polyunsaturated Fatty Acid Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological significance of key long-chain polyunsaturated fatty acid (PUFA) methyl esters. It is designed to serve as a vital resource for researchers in lipidomics, pharmacology, and drug development.

A critical point of clarification is the distinction between omega-3 and omega-6 fatty acids. The term "omega-3 arachidonic acid" is chemically inconsistent, as arachidonic acid (AA) is a canonical omega-6 fatty acid. This guide will focus on the well-characterized Arachidonic Acid Methyl Ester (AAME) , an omega-6 derivative, and provide a comparative analysis with two of the most significant omega-3 fatty acid methyl esters: Eicosapentaenoic Acid Methyl Ester (EPA-ME) and Docosahexaenoic Acid Methyl Ester (DHA-ME) . Understanding the distinct properties of these molecules is fundamental to investigating their diverse biological roles, from pro-inflammatory signaling to the resolution of inflammation.

Core Chemical and Physical Properties

The methyl ester forms of these fatty acids are less polar and more volatile than their parent free fatty acids, making them ideal for analytical techniques such as gas chromatography. Key physical and chemical properties are summarized below for easy comparison.

| Property | Arachidonic Acid Methyl Ester (Omega-6) | Eicosapentaenoic Acid Methyl Ester (Omega-3) | Docosahexaenoic Acid Methyl Ester (Omega-3) |

| Synonyms | Methyl Arachidonate (B1239269), C20:4 (n-6) ME | Methyl Eicosapentaenoate, C20:5 (n-3) ME | Methyl Docosahexaenoate, C22:6 (n-3) ME |

| CAS Number | 2566-89-4[1][2] | 2734-47-6[3][4] | 2566-90-7[5] |

| Molecular Formula | C₂₁H₃₄O₂[1][2] | C₂₁H₃₂O₂[3] | C₂₃H₃₄O₂[5] |

| Molecular Weight | 318.5 g/mol [1][2][6] | 316.5 g/mol [7] | 342.5 g/mol [5][6] |

| Appearance | Liquid | Light yellow liquid[8] | Liquid[9] |

| Density | Not specified | Not specified | 0.921 g/mL at 25 °C[9] |

| Solubility | Miscible in DMF, DMSO, Ethanol[2] | Soluble in DMF, DMSO, Ethanol (100 mg/ml)[7] | Soluble in organic solvents |

| Storage Temp. | -20°C[1] | -20°C[3] | -20°C[9] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for the identification and structural confirmation of fatty acid methyl esters. Below are key data points from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is the primary technique for identifying and quantifying these esters.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| AAME | 318.2558 (M⁺)[6] | 287, 269, 235, 122 (MS-MS of [M+H]⁺)[6] |

| EPA-ME | 316.2402 (M⁺)[8][10] | Fragment ions are detectable and used for identification in GC-MS analysis.[11] |

| DHA-ME | 342.2558 (M⁺)[5] | 327 (from DHA), 299 (from 12-HSA in derivatives), 283, 281[12] |

Note: The molecular ion for polyunsaturated fatty acid methyl esters may not always be visible in standard Electron Ionization (EI) mass spectra due to fragmentation. Soft ionization techniques like Field Ionization (FI) can be used to observe the molecular ion more clearly.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

| Compound | Key IR Absorptions (cm⁻¹) |

| AAME, EPA-ME, DHA-ME | ~1740 cm⁻¹ : C=O stretch (ester carbonyl group). A shift to lower frequency (~1730 cm⁻¹) can indicate oxidation to an aldehyde.[14] ~3013 cm⁻¹ : =C-H stretch (olefinic). Disappearance of this band can indicate oxidative degradation.[14] ~3500 cm⁻¹ : Broad band appears on degradation, consistent with O-H absorption (hydroxyl group).[14] |

Experimental Protocols

Synthesis: Acid-Catalyzed Esterification of Free Fatty Acids

Fatty acid methyl esters are most commonly synthesized from their parent free fatty acids for analytical purposes.

Objective: To convert a free fatty acid (e.g., arachidonic acid) into its corresponding methyl ester for GC analysis.

Materials:

-

Free fatty acid sample (1-25 mg)

-

Boron trichloride-methanol solution (BCl₃-Methanol), 12% w/w

-

Deionized Water

-

Anhydrous Sodium Sulfate (B86663)

-

Micro reaction vessel (5-10 mL)

-

Heater block

-

Vortex mixer

Procedure:

-

Weigh 1-25 mg of the fatty acid sample into a micro reaction vessel.[10]

-

Add 2 mL of 12% BCl₃-methanol reagent to the vessel.[10]

-

Cap the vessel tightly and heat at 60 °C for 5-10 minutes.[10]

-

Cool the reaction vessel to room temperature.[10]

-

Add 1 mL of deionized water and 1 mL of hexane to the vessel to quench the reaction and extract the FAMEs.[10]

-

Shake the vessel vigorously to ensure the methyl esters partition into the upper, non-polar hexane layer.[10]

-

Allow the layers to separate.

-

Carefully transfer the upper hexane layer to a clean vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water.[10]

-

The resulting hexane solution containing the purified fatty acid methyl ester is ready for GC analysis.

A similar, direct synthesis can be performed on wet tissues by first hydrolyzing the lipids with KOH in methanol, followed by acid-catalyzed methylation with H₂SO₄.[15][16][17]

Analysis: Gas Chromatography (GC)

GC is the gold standard for separating and quantifying FAMEs. Highly polar capillary columns are required to resolve complex mixtures, including positional and geometric isomers.

Objective: To separate and identify a mixture of fatty acid methyl esters.

Instrumentation & Columns:

-

Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A highly polar capillary column is essential. Common choices include:

Typical GC-FID Conditions (based on analysis of corn oil FAMEs):

-

Column: Supelco® Omegawax (30 m x 0.53 mm ID, 0.5 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 220 °C

-

Split Ratio: 10:1

-

Oven Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase at 5 °C/min to 240 °C.

-

Hold: Maintain 240 °C for 5 minutes.

-

-

Detector Temperature (FID): 260 °C

Note: These parameters serve as a guideline. The temperature program and flow rate may need to be adjusted to optimize the separation for specific sample complexities and column types.[19]

Biological Significance and Signaling Pathways

The biological activity of these lipids stems from their parent fatty acids. The methyl esters are often used in research as stable precursors to deliver the active fatty acid to cells or organisms.

Arachidonic Acid (Omega-6) Pathway

Arachidonic acid is released from cell membrane phospholipids (B1166683) by the enzyme phospholipase A2 (PLA2).[16][20][21] It is then metabolized by three main enzymatic pathways to produce a class of potent, short-lived signaling molecules called eicosanoids, which are primarily pro-inflammatory.[20][21]

-

Cyclooxygenase (COX) Pathway: Produces prostaglandins (B1171923) (PGs) and thromboxanes (TXs), which mediate inflammation, pain, and blood clotting.[11][16][20]

-

Lipoxygenase (LOX) Pathway: Produces leukotrienes (LTs) and lipoxins (LXs), which are involved in immune responses and inflammation.[16][20][21]

-

Cytochrome P450 (CYP) Pathway: Produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[20][21]

Caption: Metabolic cascade of omega-6 arachidonic acid.

EPA and DHA (Omega-3) Pathways

EPA and DHA are precursors to a class of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins. These molecules are crucial for actively resolving inflammation and promoting tissue healing, often acting in opposition to the pro-inflammatory products of the arachidonic acid cascade.

-

EPA Metabolism: EPA is converted by COX and LOX enzymes into E-series resolvins (e.g., Resolvin E1, E2, E3).[17][22]

-

DHA Metabolism: DHA is metabolized via LOX pathways to produce D-series resolvins, protectins (e.g., Neuroprotectin D1), and maresins.[15]

Caption: Biosynthesis of specialized pro-resolving mediators.

Conclusion

Arachidonic acid methyl ester, eicosapentaenoic acid methyl ester, and docosahexaenoic acid methyl ester are indispensable tools in lipid research. Their distinct chemical structures give rise to profoundly different metabolic pathways and biological functions, with the omega-6 AAME primarily feeding into pro-inflammatory cascades and the omega-3 EPA-ME and DHA-ME generating potent anti-inflammatory and pro-resolving mediators. A thorough understanding of their chemical properties and the precise analytical methods detailed in this guide is essential for any scientist aiming to accurately investigate and modulate these critical biological systems.

References

- 1. Arachidonic Acid Methyl Ester, 2566-89-4 | BroadPharm [broadpharm.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Methyl arachidate | C21H42O2 | CID 14259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CIS-5,8,11,14,17-EICOSAPENTAENOIC ACID METHYL ESTER | 2734-47-6 [chemicalbook.com]

- 5. Docosahexaenoic acid methyl ester | C23H34O2 | CID 6421262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl arachidonate | C21H34O2 | CID 6421258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US6712867B1 - Process for production of fatty acid methyl esters from fatty acid triglycerides - Google Patents [patents.google.com]

- 9. spectrometrics.com [spectrometrics.com]

- 10. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 11. mzCloud – Eicosapentaenoic acid methyl ester [mzcloud.org]

- 12. mdpi.com [mdpi.com]

- 13. jeol.com [jeol.com]

- 14. Docosahexaenoic Acid Ester Degradation Measured by FTIR-ATR with Correlation Spectroscopy [scirp.org]

- 15. A direct method for fatty acid methyl ester synthesis: application to wet meat tissues, oils, and feedstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 19. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tools.thermofisher.com [tools.thermofisher.com]

- 22. academic.oup.com [academic.oup.com]

A Technical Guide to the Biological Synthesis of Omega-3 and Omega-6 Long-Chain Polyunsaturated Fatty Acids and Their Methyl Esters

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth exploration of the parallel biological synthesis pathways of omega-3 and omega-6 long-chain polyunsaturated fatty acids (LC-PUFAs), focusing on the conversion of essential fatty acids into eicosapentaenoic acid (EPA) and arachidonic acid (ARA). It details the key enzymes, regulatory signaling pathways, and quantitative data pertinent to these processes. Furthermore, the guide includes comprehensive experimental protocols for the analysis of these pathways and discusses the biological relevance and synthesis of fatty acid methyl esters. All diagrams for signaling and metabolic pathways are provided in DOT language for clarity and reproducibility.

Introduction: The Competing Pathways of Omega-3 and Omega-6 Synthesis

The biosynthesis of long-chain polyunsaturated fatty acids is a critical metabolic process in most higher organisms. The omega-3 and omega-6 pathways compete for the same set of desaturase and elongase enzymes, starting from the essential fatty acids alpha-linolenic acid (ALA, 18:3n-3) and linoleic acid (LA, 18:2n-6), respectively. These pathways produce vital bioactive molecules, including EPA (20:5n-3) from the omega-3 pathway and ARA (20:4n-6) from the omega-6 pathway. These molecules serve as precursors to distinct families of eicosanoids, which are signaling molecules with often opposing physiological effects, making the regulation of these pathways a critical area of study in health and disease.

Core Biosynthetic Pathways: From Precursors to Products

The synthesis of ARA and EPA from their respective precursors, LA and ALA, involves a series of alternating desaturation and elongation steps. The primary enzymes involved are the delta-6 desaturase (Δ6D), delta-5 desaturase (Δ5D), and elongases of very long-chain fatty acids (ELOVL).

The competition between omega-3 and omega-6 pathways is centered on the substrate specificity of the desaturase enzymes. While both ALA and LA are substrates for Δ6-desaturase, many studies suggest that Δ6-desaturase has a higher affinity for ALA (omega-3) than for LA (omega-6)[1]. However, due to the high abundance of LA in many Western diets, the omega-6 pathway often predominates.

Below is a diagram illustrating the parallel synthesis pathways.

Quantitative Data on Enzyme Specificity

The efficiency of these pathways is largely determined by the substrate specificity and activity of the desaturase and elongase enzymes. While both pathways use the same enzymes, the affinity and conversion rates can differ.

| Enzyme | Preferred Substrate | Typical Substrates | Notes |

| Δ6-Desaturase (FADS2) | α-Linolenic Acid (ALA, n-3) | Linoleic Acid (LA, n-6), ALA (n-3) | Rate-limiting enzyme. Higher affinity for ALA, but high dietary LA can outcompete ALA.[1] |

| Δ5-Desaturase (FADS1) | Dihomo-γ-Linolenic Acid (DGLA, n-6) | DGLA (n-6), Eicosatetraenoic Acid (ETA, n-3) | Converts DGLA to ARA and ETA to EPA. Some studies suggest similar efficiencies for both n-3 and n-6 substrates.[2] |

| ELOVL5 | C18 and C20 PUFAs | γ-Linolenic Acid (GLA, n-6), Stearidonic Acid (SDA, n-3) | Elongates C18 and C20 polyunsaturated fatty acids. It is a key enzyme in converting GLA to DGLA and SDA to ETA.[3][4][5] |

| ELOVL2 | C20 and C22 PUFAs | ARA (n-6), EPA (n-3) | Primarily involved in the further elongation of C20 and C22 PUFAs, leading to docosahexaenoic acid (DHA).[5] |

Regulation of Biosynthesis: Signaling Pathways

The expression of the genes encoding for desaturases and elongases (notably FADS1, FADS2, and ELOVL5) is tightly regulated by several transcription factors that respond to dietary and hormonal signals.

Key transcription factors include:

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A major regulator of lipogenesis. Insulin stimulates SREBP-1c, which in turn upregulates the expression of FADS and ELOVL genes.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Particularly PPARα, which is activated by fatty acids. PPARα activation, for instance by omega-3 fatty acids, can influence the expression of genes involved in fatty acid oxidation and synthesis.[6]

-

Liver X Receptors (LXRs): These are activated by oxysterols and play a role in regulating fatty acid and cholesterol metabolism, often in conjunction with SREBP-1c.

The interplay of these factors determines the metabolic flux through the omega-3 versus the omega-6 pathway.

References

- 1. Delta‐6‐desaturase activity and arachidonic acid synthesis are increased in human breast cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Fatty acid elongase-5 (Elovl5) regulates hepatic triglyceride catabolism in obese C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Omega-3 and Omega-6 Fatty Acid Synthesis, Metabolism, Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

A Technical Guide to the Natural Sources, Analysis, and Biochemical Significance of Omega-3 and Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of omega-3 polyunsaturated fatty acids (PUFAs) and the omega-6 PUFA, arachidonic acid (ARA). It details established methodologies for their extraction and conversion to fatty acid methyl esters (FAMEs) for quantitative analysis. Furthermore, it explores the distinct and often opposing roles these fatty acids play in critical biochemical signaling pathways. While fatty acids naturally occur as components of triglycerides and phospholipids, this guide focuses on their analysis as methyl esters, the standard derivatized form for chromatographic analysis.

Natural Sources of Omega-3 and Arachidonic Acid

The dietary intake of omega-3 and omega-6 fatty acids is a critical determinant of their levels in cell membranes, which subsequently influences a host of physiological and pathophysiological processes.[1]

The principal long-chain omega-3 fatty acids, Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA), are most abundant in marine sources. Alpha-Linolenic Acid (ALA), the plant-based precursor to EPA and DHA, is found in various seeds and nuts.[2] The human body can convert ALA into EPA and DHA, but the process is inefficient.[3]

Table 1: Quantitative Content of Omega-3 Fatty Acids in Selected Natural Sources

| Source | EPA (mg/100g) | DHA (mg/100g) | ALA (mg/100g) | Total Omega-3 (mg/100g) |

| Marine Sources | ||||

| Mackerel (Atlantic, cooked) | 2504 | 4478 | - | 6982 |

| Salmon (Wild Atlantic) | 862 | 1236 | 134 | 2232 |

| Herring (Atlantic) | 908 | 1105 | 92 | 2105 |

| Sardines (canned in oil) | 473 | 509 | - | 982 |

| Oysters (Pacific) | 373 | 406 | 188 | 967 |

| Plant-Based Sources | ||||

| Flaxseed Oil | - | - | 53300 | 53300 |

| Chia Seeds | - | - | 17830 | 17830 |

| Walnuts | - | - | 9080 | 9080 |

| Flaxseeds (whole) | - | - | 6703 | 6703 |

| Soybean Oil | - | - | 6789 | 6789 |

Data compiled from multiple nutritional databases. Values can vary based on season, diet, and preparation method.

Arachidonic acid is an omega-6 fatty acid found exclusively in animal-derived foods.[4] Its primary dietary sources are meat, poultry, and eggs.[5][6] While plants contain the precursor linoleic acid (LA), its conversion to ARA in the body is limited.[5]

Table 2: Quantitative Content of Arachidonic Acid in Selected Natural Sources

| Source | Arachidonic Acid (mg/100g) |

| Chicken Thigh (cooked) | 220 |

| Pork Loin (cooked) | 180 |

| Beef Rib Eye (cooked) | 120 |

| Whole Egg (cooked) | 150 |

| Tuna (canned in oil) | 50 |

Data adapted from scientific literature.[7][8] Content can vary based on animal feed, cut of meat, and cooking methods.

Experimental Protocols: From Source to Analysis

Quantitative analysis of fatty acids from biological sources requires lipid extraction followed by transesterification to produce volatile FAMEs, which are then typically analyzed by gas chromatography (GC).[9]

This protocol describes a standard method for extracting total lipids from a biological sample.[10]

-

Homogenization: Homogenize a known weight of the sample (e.g., 1g) in a mixture of 1 mL chloroform (B151607) and 2 mL methanol (B129727) to create a single-phase system.

-

Phase Separation: Add 1 mL of chloroform to the homogenate and mix. Then, add 1 mL of distilled water and vortex thoroughly.

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

-

Lipid Collection: The lower chloroform layer, containing the lipids, is carefully collected using a Pasteur pipette.

-

Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Direct transesterification, or in situ transesterification, combines lipid extraction and methylation into a single, efficient step, reducing sample handling and time.[9][10]

-

Sample Preparation: Place a small, lyophilized (freeze-dried) sample (e.g., 10-20 mg) into a screw-cap glass tube.

-

Reaction Mixture: Add 1 mL of a methylation mixture (e.g., methanol:acetyl chloride, 20:1 v/v) and 0.5 mL of hexane (B92381).[9] An internal standard (e.g., heptadecanoic acid, C17:0) should be included for accurate quantification.

-

Reaction: Seal the tube tightly and heat at 100°C for 10-60 minutes.[9] During heating, a single phase forms.

-

Phase Separation & Extraction: Cool the tube to room temperature. Add 1 mL of distilled water, vortex, and centrifuge briefly. The upper hexane layer, now containing the FAMEs, will separate cleanly.

-

Analysis: Transfer the upper hexane layer to a GC vial for analysis.

GC-MS is the definitive method for separating and identifying FAMEs.[11][12]

-

Injection: Inject 1-2 µL of the FAMEs solution in hexane into the GC.

-

Separation: Use a polar capillary column (e.g., a wax-type column like DB-FATWAX) designed for FAME separation.[13] A typical temperature program starts at a lower temperature and ramps up to resolve different FAMEs based on their boiling points and polarity.

-

Detection: As the FAMEs elute from the column, they are ionized and fragmented in the mass spectrometer.

-

Identification & Quantification: Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards (e.g., a 37-component FAME mix). Quantify by integrating the peak area relative to the internal standard.

Visualization of Workflows and Signaling Pathways

The logical flow from biological sample to fatty acid profile is a critical process for researchers.

Arachidonic acid is the precursor to a wide range of potent, pro-inflammatory signaling molecules known as eicosanoids.[14] This process is initiated by the enzyme phospholipase A₂ releasing ARA from membrane phospholipids.[14]

EPA and DHA compete with arachidonic acid for the same metabolic enzymes (COX and LOX).[[“]] When EPA is metabolized, it produces eicosanoids that are significantly less inflammatory than those derived from ARA.[1] Furthermore, both EPA and DHA are precursors to specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which actively orchestrate the resolution of inflammation.[1][[“]]

References

- 1. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zoe.com [zoe.com]

- 3. 15 Foods high in omega-3 and why they are beneficial [medicalnewstoday.com]

- 4. researchgate.net [researchgate.net]

- 5. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dietary arachidonic acid: harmful, harmless or helpful? | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 7. Assessment of the arachidonic acid content in foods commonly consumed in the American diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trace.tennessee.edu [trace.tennessee.edu]

- 9. w3.ual.es [w3.ual.es]

- 10. paperpublications.org [paperpublications.org]

- 11. The Quantitation of EPA and DHA in Fish Oil Dietary Supplements Sold in the United States | MDPI [mdpi.com]

- 12. Quantitative determination of EPA and DHA in fish oil capsules for cardiovascular disease therapy in Indonesia by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. mdpi.com [mdpi.com]

- 15. consensus.app [consensus.app]

A Technical Guide to the Dichotomous Roles of Omega-3 Fatty Acids and Arachidonic Acid in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological process, but its dysregulation is a hallmark of numerous chronic diseases. At the heart of this process lies a delicate balance in the metabolism of polyunsaturated fatty acids (PUFAs). This technical guide provides an in-depth exploration of the contrasting mechanisms of action of two key players: the omega-3 polyunsaturated fatty acids (n-3 PUFAs), primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and the omega-6 PUFA, arachidonic acid (AA). While often utilized experimentally as its more stable methyl ester, arachidonic acid's biological activity is realized upon its conversion to the free fatty acid. This guide will detail the enzymatic pathways, key lipid mediators, and cellular signaling cascades that define their pro-inflammatory and anti-inflammatory roles, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Omega-6/Omega-3 Balance

The inflammatory response is significantly modulated by the balance between omega-6 and omega-3 fatty acids.[1] Western diets are often characterized by a high omega-6 to omega-3 ratio (as high as 15:1 or 20:1), which can foster a pro-inflammatory environment.[2] Arachidonic acid (AA), an omega-6 fatty acid, is a primary precursor for potent pro-inflammatory signaling molecules.[3][4] Conversely, the omega-3 fatty acids, EPA and DHA, are precursors to mediators that are significantly less inflammatory or are actively anti-inflammatory and pro-resolving.[5][6] This fundamental dichotomy arises from the competition between these fatty acids for the same metabolic enzymes and their subsequent downstream signaling effects.[2][7]

The Role of Arachidonic Acid Methyl Ester

In experimental settings, arachidonic acid is often supplied as arachidonic acid methyl ester (AAME) for reasons of stability and handling.[8] It is crucial to understand that AAME is not the primary bioactive molecule. For biological activity, the methyl ester must be hydrolyzed, a process that releases the free arachidonic acid.[8][9] Studies have shown that AAME is as potent as arachidonic acid in inducing cellular responses, with its effects being blocked by inhibitors of arachidonate (B1239269) metabolism. This indicates that its mechanism of action is dependent on its conversion to arachidonic acid and the subsequent synthesis of eicosanoids.[9]

Metabolic Pathways: The Arachidonic Acid Cascade vs. Omega-3 Metabolism

Upon release from the cell membrane's phospholipid bilayer by phospholipase A2 (PLA2), AA and n-3 PUFAs are metabolized by three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP).[4][10][11]

Arachidonic Acid (Omega-6) Metabolism: A Pro-Inflammatory Cascade

-

Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes convert AA into prostaglandins (B1171923) (PGs) and thromboxanes (TXs).[4][12] Prostaglandin (B15479496) E2 (PGE2) and Thromboxane A2 (TXA2), for instance, are potent mediators of inflammation, pain, fever, and platelet aggregation.[4][13]

-

Lipoxygenase (LOX) Pathway: The 5-LOX enzyme, in particular, converts AA into leukotrienes (LTs).[4] Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils, promoting their infiltration into tissues and amplifying the inflammatory response.[14]

-

Cytochrome P450 (CYP) Pathway: This pathway generates hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs), which also have roles in inflammation and vascular function.[4]

Interestingly, the LOX pathway can also produce lipoxins (e.g., Lipoxin A4) from arachidonic acid, which are unique in that they are anti-inflammatory and pro-resolving mediators, acting as a natural "braking signal" in the AA cascade.[12][15]

Omega-3 Fatty Acid Metabolism: A Shift Towards Resolution

EPA and DHA compete with AA for the same COX and LOX enzymes.[7] This competition has two major anti-inflammatory consequences:

-

Reduced Pro-Inflammatory Mediator Production: By displacing AA, EPA and DHA decrease the synthesis of potent pro-inflammatory eicosanoids like PGE2 and LTB4.[5]

-

Generation of Pro-Resolving Mediators: The metabolism of EPA and DHA by COX and LOX enzymes produces a distinct class of molecules known as Specialized Pro-resolving Mediators (SPMs).[16][17] These include:

These SPMs are not merely anti-inflammatory; they actively orchestrate the resolution of inflammation, a process that involves halting neutrophil infiltration, stimulating the clearance of apoptotic cells by macrophages (efferocytosis), and promoting tissue repair.[16][20]

Diagram: Metabolic Pathways of AA and EPA/DHA

Caption: Metabolic fate of Arachidonic Acid (AA) versus EPA/DHA.

Core Mechanisms of Action: Signaling Pathways

The lipid mediators generated from AA and n-3 PUFAs exert their effects by activating specific signaling pathways, leading to divergent cellular responses.

Nuclear Factor-Kappa B (NF-κB): A Central Pro-Inflammatory Hub

The NF-κB transcription factor is a master regulator of inflammatory gene expression, controlling the production of cytokines like TNF-α, IL-6, and IL-1β.[21]

-

Arachidonic Acid's Role: Pro-inflammatory eicosanoids derived from AA can promote the activation of the NF-κB pathway.[22]

-

Omega-3's Role: Omega-3 fatty acids and their derived SPMs, such as Resolvin E1, have been shown to inhibit NF-κB activation.[20][21] They can prevent the phosphorylation and degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[21][23]

G-Protein Coupled Receptor 120 (GPR120)

GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) is a receptor for long-chain fatty acids, including DHA and EPA.[24][25]

-

Mechanism: Upon binding of an omega-3 fatty acid, GPR120 recruits β-arrestin-2. This complex then interacts with TAB1, preventing it from binding to and activating TAK1. The inhibition of the TAK1 kinase cascade blocks downstream activation of pro-inflammatory pathways, including NF-κB and JNK.[26] This mechanism provides a direct link between omega-3 intake and the suppression of macrophage-mediated inflammation.[25][26]

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that act as transcription factors to regulate gene expression. PPAR-gamma (PPARγ) is particularly important in inflammation.

-

Mechanism: Omega-3 fatty acids and their metabolites are natural ligands for PPARs.[27][28] Activation of PPARγ by n-3 PUFAs exerts anti-inflammatory effects, in part by antagonizing the activity of pro-inflammatory transcription factors like NF-κB.[29] This activation plays a key role in regulating glucose and lipid metabolism, as well as immune function.[30]

Diagram: Key Anti-Inflammatory Signaling Pathways of Omega-3 Fatty Acids

Caption: Omega-3 fatty acids inhibit NF-κB via multiple pathways.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the differential effects of omega-3 and omega-6 derived mediators on inflammatory processes.

Table 1: Effects of Omega-3 PUFAs and Derived Mediators on Inflammatory Cytokines

| Compound | Model System | Target Cytokine | Effect | Concentration/Dose | Reference |

| Omega-3 (EPA+DHA) | Obese Adults (Clinical Trial) | IL-6 | Decrease: -0.67 pg/mL | 1.8 g/day for 8 weeks | [31] |

| Omega-3 (EPA+DHA) | Obese Adults (Clinical Trial) | MCP-1 | Decrease: -29.6 pg/mL | 1.8 g/day for 8 weeks | [31] |

| Omega-3 (EPA+DHA) | Obese Adults (Clinical Trial) | IL-10 | Increase: +1.4 pg/mL | 1.8 g/day for 8 weeks | [31] |

| Resolvin D1 (RvD1) | Obese Adults (Clinical Trial) | RvD1 Levels | Increase: +129.3 pg/mL | 1.8 g/day n-3 for 8 weeks | [31] |

| EPA | THP-1 Macrophages | Inflammatory Genes | Dose-dependent inhibition | 10, 50, 75 µM | [11] |

| DHA | THP-1 Macrophages | Inflammatory Genes | Dose-dependent inhibition (more potent than EPA) | 10, 50, 75 µM | [11] |

| Resolvin E1 (RvE1) | Concanavalin A-induced mice | TNF-α, IFN-γ, IL-6 | Significant reduction in mRNA and protein | Not specified | [23] |

Table 2: Effects of Arachidonic Acid-Derived Mediators on Inflammatory Responses

| Compound | Model System | Measured Response | Effect (EC50 / Concentration) | Reference |

| Leukotriene B4 (LTB4) | Guinea-pig skin | Neutrophil Infiltration | Dose-dependent increase | 10-300 ng |

| Leukotriene B4 (LTB4) | Human Pulmonary Microvascular Endothelial Cells | ICAM-1 Expression | Significant increase | 10 µM |

| Arachidonic Acid (AA) | Caco-2 Enterocytes | NF-κB Activation | Increased activation vs. EPA | Not specified |

| Arachidonic Acid (AA) | Caco-2 Enterocytes | ICAM-1 Expression | Significantly higher vs. EPA | Not specified |

| Prostaglandin E2 (PGE2) | Colorectal Cancer Tissue | PGE2 Levels | Significantly increased vs. healthy tissue | Not specified |

Key Experimental Protocols

This section outlines methodologies for key experiments used to investigate the mechanisms of action of omega-3 fatty acids and arachidonic acid in inflammation.

Protocol: In Vitro Macrophage Inflammation Assay

Objective: To assess the anti-inflammatory effects of fatty acids on lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

- Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

- Differentiate monocytes into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

- After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.

2. Fatty Acid Treatment:

- Prepare stock solutions of fatty acids (e.g., EPA, DHA) complexed to fatty acid-free bovine serum albumin (BSA).

- Co-incubation: Treat macrophages with various concentrations of fatty acids (e.g., 10, 50, 75 µM) simultaneously with an inflammatory stimulus.[11]

- Pre-incubation: Treat macrophages with fatty acids for a set period (e.g., 24 hours) before adding the inflammatory stimulus.

- Inflammatory Stimulus: Add 100 ng/mL LPS to the cell culture medium to induce an inflammatory response.[11]

3. Analysis:

- Gene Expression (qPCR): After 4-6 hours of LPS stimulation, harvest cells, extract total RNA, and perform quantitative real-time PCR to measure mRNA levels of inflammatory genes (e.g., TNF, IL6, IL1B, MCP1).

- Cytokine Secretion (ELISA): After 18-24 hours of LPS stimulation, collect the cell culture supernatant. Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6).

Diagram: Experimental Workflow for Macrophage Inflammation Assay

Caption: Workflow for testing fatty acid effects on LPS-stimulated macrophages.

Protocol: Analysis of Lipid Mediators by LC-MS/MS

Objective: To identify and quantify eicosanoids and specialized pro-resolving mediators in biological samples.

1. Sample Preparation:

- Collect biological samples (e.g., cell culture supernatant, plasma, tissue homogenate) and immediately add antioxidants (e.g., butylated hydroxytoluene - BHT) to prevent auto-oxidation.

- Spike the sample with a known amount of deuterated internal standards corresponding to the lipid classes of interest (e.g., PGE2-d4, LTB4-d4, RvD1-d5).

2. Lipid Extraction:

- Perform solid-phase extraction (SPE) to isolate lipids.[17]

- Condition a C18 SPE cartridge with methanol (B129727), then equilibrate with water.

- Load the sample onto the cartridge.

- Wash the cartridge with a low-polarity solvent (e.g., 15% methanol in water) to remove salts and polar impurities.

- Elute the lipids with a high-polarity solvent (e.g., methanol or methyl formate).

- Evaporate the eluate to dryness under a stream of nitrogen.

3. LC-MS/MS Analysis:

- Reconstitute the dried lipid extract in a mobile phase-compatible solvent (e.g., methanol/water).

- Inject the sample into a liquid chromatography (LC) system, typically using a C18 reversed-phase column for separation.

- The LC eluent is introduced into a tandem mass spectrometer (MS/MS) operating in negative ion mode.

- Utilize a Multiple Reaction Monitoring (MRM) method, where specific precursor-to-product ion transitions for each targeted lipid mediator are monitored.[32]

- Identify and quantify lipids by comparing their retention times and mass transitions to those of authentic standards and the spiked internal standards.[17][33]

Conclusion for Drug Development

The distinct inflammatory and pro-resolving pathways initiated by omega-6 and omega-3 fatty acids present a rich landscape for therapeutic intervention. For drug development professionals, understanding these core mechanisms is paramount.

-

Targeting Pro-Inflammatory Pathways: The enzymes in the arachidonic acid cascade, such as COX-2 and 5-LOX, are well-established drug targets (e.g., NSAIDs, leukotriene inhibitors).[14] Future strategies could focus on developing more selective inhibitors or targeting downstream receptors like the CysLT1 receptor for leukotrienes.

-

Harnessing Pro-Resolving Pathways: A paradigm shift from simply blocking inflammation to actively promoting its resolution offers novel therapeutic avenues. The development of stable analogs of specialized pro-resolving mediators (Resolvins, Protectins, Lipoxins) or agonists for their receptors (e.g., ChemR23 for RvE1, ALX/FPR2 for Lipoxin A4) holds immense promise for treating chronic inflammatory diseases.

-

Modulating Upstream Signaling: Targeting key regulatory nodes like GPR120 and PPARγ with specific small molecule agonists could replicate the beneficial anti-inflammatory effects of omega-3 fatty acids, offering a more direct and potent pharmacological approach.[12][30]

References

- 1. Combination of resolvin E1 and lipoxin A4 promotes the resolution of pulpitis by inhibiting NF‐κB activation through upregulating sirtuin 7 in dental pulp fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS analysis of lipid mediators. [bio-protocol.org]

- 4. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of the omega-3 fatty acids supplementation on inflammatory biomarkers: An umbrella meta-analysis. | Semantic Scholar [semanticscholar.org]

- 6. Activation of the Omega-3 Fatty Acid Receptor GPR120 Protects against Focal Cerebral Ischemic Injury by Preventing Inflammation and Apoptosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Arachidonic acid and related methyl ester mediate protein kinase C activation in intact platelets through the arachidonate metabolism pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effect of different concentrations of omega-3 fatty acids on stimulated THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Effect of Omega-3 Fatty Acids Due to Activation of GPR120 - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]

- 13. Release of arachidonic acid by phospholipid hydrolysis: the sites of hydrolytic cleavage mediated by phospholipases A2 and C [www3.nd.edu]

- 14. Leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prostaglandin E2 is the major arachidonic acid metabolite secreted by esophageal mucosal cells in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]

- 17. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Leukotriene B4 and its Metabolites Prime the Neutrophil Oxidase and Induce Pro-Inflammatory Activation of Human Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. Arachidonic Acid but not Eicosapentaenoic Acid (EPA) and Oleic Acid Activates NF-κB and Elevates ICAM-1 Expression in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. Efficacy of the omega-3 fatty acids supplementation on inflammatory biomarkers: An umbrella meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. mdpi.com [mdpi.com]

- 29. [PDF] Activation of the Omega-3 Fatty Acid Receptor GPR120 Protects against Focal Cerebral Ischemic Injury by Preventing Inflammation and Apoptosis in Mice | Semantic Scholar [semanticscholar.org]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. Dietary supplementation of arachidonic acid increases arachidonic acid and lipoxin A4 contents in colon, but does not affect severity or prostaglandin E2 content in murine colitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Omega-3 Arachidonic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omega-3 polyunsaturated fatty acids (PUFAs) are critical signaling molecules and structural components of cell membranes, with significant therapeutic potential. While eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well-studied, other species like omega-3 arachidonic acid ((8Z,11Z,14Z,17Z)-eicosatetraenoic acid) are emerging as molecules of interest. This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathways of long-chain omega-3 fatty acids delivered as methyl esters, with a specific focus on omega-3 arachidonic acid methyl ester. Due to the limited direct research on this specific rare fatty acid, this guide synthesizes data from studies on other long-chain fatty acid methyl esters (FAMEs) and the well-established metabolism of omega-6 arachidonic acid to provide a robust predictive model for its biological processing. This document details the transport mechanisms, intracellular enzymatic conversion, and subsequent metabolic fates. Furthermore, it includes detailed experimental protocols for studying these processes in vitro and presents quantitative data on the comparative bioavailability of different omega-3 formulations to aid in research and development.

Introduction to this compound

Arachidonic acid (AA) is a 20-carbon polyunsaturated fatty acid. The common form is an omega-6 PUFA ((5Z,8Z,11Z,14Z)-eicosatetraenoic acid), a precursor to a wide range of pro-inflammatory eicosanoids. Its rare isomer, omega-3 arachidonic acid ((8Z,11Z,14Z,17Z)-eicosatetraenoic acid; ω-3 AA), is of growing interest due to its potential to be metabolized into alternative, potentially anti-inflammatory or less inflammatory, signaling molecules.[1] The methyl ester form is a neutral, lipid-soluble derivative, often used in research and supplements for its stability.[2][3] Understanding its journey into the cell and its subsequent metabolic conversion is crucial for evaluating its therapeutic efficacy.

Cellular Uptake of Fatty Acid Methyl Esters (FAMEs)

Contrary to free fatty acids (FFAs), which often utilize a suite of protein transporters, long-chain fatty acid methyl esters appear to enter the cell through a distinct, energy-independent process.

Mechanism of Uptake: Studies using various mammalian cell lines have shown that albumin-bound FAMEs, such as palmitate and oleate (B1233923) methyl esters, are taken up intact.[4] The process does not appear to require metabolic energy and is not dependent on the anionic carboxyl group essential for some FFA transport mechanisms.[4] The FAME molecule is believed to dissociate from its carrier protein (e.g., albumin) at the cell surface and partition into the plasma membrane before entering the cytosol. This suggests a mechanism of facilitated diffusion driven by the concentration gradient and the lipophilic nature of the ester.

Once inside the cell, the methyl ester is not metabolically inert. A crucial first step is the hydrolysis of the ester bond to release the free fatty acid, which can then enter the cell's metabolic pathways.

Intracellular Metabolism

Following uptake, this compound undergoes a two-step activation process before it can be utilized by the cell.

-

Intracellular Hydrolysis: The methyl ester is hydrolyzed by intracellular esterases or lipases, cleaving the ester bond to yield the free fatty acid (omega-3 arachidonic acid) and methanol.[4][5] This step is critical, as the subsequent enzymatic machinery is specific for the free fatty acid form.

-

Acyl-CoA Synthesis: The newly liberated omega-3 arachidonic acid is then activated by an Acyl-CoA synthetase (ACS) enzyme, typically located on the endoplasmic reticulum or outer mitochondrial membrane.[6] This ATP-dependent reaction attaches a Coenzyme A molecule to the fatty acid's carboxyl group, forming omega-3 arachidonoyl-CoA. This "activation" traps the fatty acid within the cell and primes it for all major downstream metabolic pathways.

Metabolic Fates of Omega-3 Arachidonoyl-CoA

Once activated, omega-3 arachidonoyl-CoA can be directed into several pathways:

-

Incorporation into Complex Lipids: The primary fate for most PUFAs is esterification into the sn-2 position of complex lipids. Acyltransferases incorporate omega-3 arachidonoyl-CoA into phospholipids (B1166683) (e.g., phosphatidylcholine, phosphatidylethanolamine) and neutral lipids like triacylglycerols (triglycerides) for storage in lipid droplets.[7] This modifies the composition of cellular membranes, influencing their fluidity, and serves as a reservoir for future signaling events.

-

Eicosanoid Synthesis: The free omega-3 arachidonic acid can be a substrate for the same enzymatic pathways that metabolize omega-6 arachidonic acid:

-

Cyclooxygenase (COX) Pathway: Produces prostaglandins (B1171923) (PGs) and thromboxanes (TXs). Metabolism of ω-3 AA by COX would likely produce series-3 PGs and TXs, which are generally less inflammatory than their series-2 counterparts derived from ω-6 AA.[8]

-

Lipoxygenase (LOX) Pathway: Generates hydroxyeicosatetraenoic acids (HETEs) and leukotrienes (LTs). ω-3 AA would be expected to produce distinct HETEs and series-5 leukotrienes.[8][9]

-

Cytochrome P450 (CYP) Pathway: Produces epoxyeicosatrienoic acids (EETs) and additional HETEs, which act as important signaling molecules in the cardiovascular and renal systems.[8][9]

-

-

Beta-Oxidation: While PUFAs are not a preferred energy source compared to saturated fats, they can be catabolized via mitochondrial or peroxisomal β-oxidation to generate acetyl-CoA.[7]

The diagram below illustrates the proposed cellular journey of this compound from uptake to its ultimate metabolic fate.

References

- 1. metabolon.com [metabolon.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Uptake of long-chain fatty acid methyl esters by mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Enzymatic hydrolysis of methyl esters catalyzed by free liquid lipases for the production of fatty acids - Monash University - Figshare [bridges.monash.edu]

- 6. [PDF] Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 | Semantic Scholar [semanticscholar.org]

- 7. Metabolism of oxygenated derivatives of arachidonic acid by Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of Omega-3 Fatty Acids and Arachidonic Acid on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms by which omega-3 polyunsaturated fatty acids (PUFAs), such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and the omega-6 PUFA, arachidonic acid (AA), modulate gene expression. Understanding these pathways is critical for developing novel therapeutic strategies in inflammation, metabolic diseases, and oncology.

Core Signaling Pathways in Gene Regulation

Fatty acids are not merely energy substrates but potent signaling molecules that can directly and indirectly regulate the transcription of a multitude of genes. They achieve this primarily by interacting with nuclear receptors and modulating key inflammatory signaling cascades.

Omega-3 Fatty Acids: Mechanisms of Action

Omega-3 PUFAs generally exert anti-inflammatory effects by activating peroxisome proliferator-activated receptors (PPARs) and inhibiting the pro-inflammatory nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

-

PPAR Activation: Omega-3 fatty acids and their metabolites are natural ligands for PPARs, particularly PPARα and PPARγ.[1][2] Upon binding, the PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[1] This interaction recruits co-activators, initiating the transcription of genes involved in fatty acid oxidation, lipid metabolism, and inflammation control.[1][3] For instance, studies have shown that omega-3 supplementation upregulates the gene expression of PPARγ.[4][5]

-

NF-κB Inhibition: The NF-κB pathway is a central regulator of inflammatory gene expression.[6] Omega-3 PUFAs can suppress NF-κB activation, leading to the downregulation of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.[[“]][8] This inhibition can occur through several mechanisms, including alterations in membrane lipid composition that affect Toll-like receptor (TLR) signaling and the activation of PPARγ, which can antagonize NF-κB activity.[[“]][9]

Arachidonic Acid (AA): Mechanisms of Action

Arachidonic acid, an omega-6 PUFA, and its methyl ester derivative are precursors to a class of potent pro-inflammatory lipid mediators called eicosanoids (e.g., prostaglandins (B1171923) and leukotrienes).[6][10][11] These metabolites activate signaling pathways that promote inflammation and cell proliferation, primarily through the NF-κB and PI3K/Akt pathways.

-

NF-κB Activation: Unlike omega-3s, arachidonic acid strongly stimulates the nuclear translocation and activation of NF-κB.[12] Its metabolites, such as prostaglandin (B15479496) E2 (PGE₂), produced via the cyclooxygenase (COX) enzymes, are potent activators of this pathway.[12][13] This leads to the upregulation of numerous NF-κB target genes, including COX-2, various cytokines (IL-1β, IL-6, TNF-α), and adhesion molecules (ICAM-1).[6][13]

-

PI3K/Akt Pathway Activation: In certain cell types, such as prostate cancer cells, arachidonic acid has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[13] This pathway is crucial for cell survival, growth, and proliferation. The activation of PI3K/Akt can further contribute to the translocation of NF-κB to the nucleus, creating a positive feedback loop that enhances the expression of growth-related and inflammatory genes.[13]

Quantitative Data on Gene Expression Changes

The following tables summarize the observed effects of omega-3 PUFAs and arachidonic acid on the expression of specific genes across various experimental models.

Table 1: Genes Regulated by Omega-3 Fatty Acids

| Gene | Effect | Cell/Tissue Model | Citation |

| Pro-inflammatory Genes | |||

| TNF-α | Downregulated | Adipose tissue, PBMCs | [[“]] |

| IL-6 | Downregulated | Adipose tissue, PBMCs | [[“]] |

| NFKB | Downregulated | THP-1 macrophages | [8] |

| IL1β | Downregulated | THP-1 macrophages | [8] |

| MCP1 | Downregulated | THP-1 macrophages | [8] |

| Lipid & Glucose Metabolism Genes | |||

| PPARγ | Upregulated | PBMCs (PCOS women), Rat Hippocampus | [4][5] |

| PPARα | Upregulated | Rat Hippocampus, Human Macrophages | [1][5] |

| LDLR | Downregulated | PBMCs (PCOS women) | [4] |

| LPL | Upregulated | Human Macrophages | [1] |

| GLUT-1 | No Significant Effect | PBMCs (PCOS women) | [4] |

Table 2: Genes Regulated by Arachidonic Acid (Omega-6)

| Gene | Effect | Cell/Tissue Model | Citation |

| Pro-inflammatory & Proliferation Genes | |||

| COX-2 (PTGS2) | Upregulated | PC-3 Prostate Cancer Cells | [6][13] |

| NF-κB2 | Upregulated | PC-3 Prostate Cancer Cells | [6] |

| IκBα | Upregulated | PC-3 Prostate Cancer Cells | [6] |

| IL-1β | Upregulated | PC-3 Prostate Cancer Cells | [13] |

| IL-6 | Upregulated | PC-3 Prostate Cancer Cells | [13] |

| TNF-α | Upregulated | PC-3 Prostate Cancer Cells | [13] |

| ICAM-1 | Upregulated | PC-3 Prostate Cancer Cells | [13] |

| c-Jun (AP-1) | Upregulated | HCT-116 Colon Cancer Cells | [14] |

Experimental Protocols and Workflows

Reproducible and robust methodologies are essential for studying the effects of fatty acids on gene expression. This section details common experimental protocols and presents a logical workflow for integrated multi-omics analysis.

Integrated Transcriptomics and Lipidomics Workflow

To obtain a comprehensive understanding of how fatty acids alter cellular function, it is advantageous to integrate transcriptomic data (gene expression) with lipidomic data (lipid profiles). This approach connects the regulatory changes at the genetic level with the functional outcomes at the metabolic level.

References

- 1. Omega-3 fatty acids regulate gene expression levels differently in subjects carrying the PPARα L162V polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Omega-3 Fatty Acids and PPARγ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Control of gene expression by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effects of Omega-3 Fatty Acids Supplementation on Gene Expression Involved in the Insulin and Lipid Signaling Pathway in Patients with Polycystic Ovary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Omega 3 polyunsaturated fatty acid improves spatial learning and hippocampal Peroxisome Proliferator Activated Receptors (PPARα and PPARγ) gene expression in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. consensus.app [consensus.app]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Single cell analysis of docosahexaenoic acid suppression of sequential LPS-induced proinflammatory and interferon-regulated gene expression in the macrophage [frontiersin.org]

- 10. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nuclear factor kB is activated by arachidonic acid but not by eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Arachidonic acid activates phosphatidylinositol 3-kinase signaling and induces gene expression in prostate cancer [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

The Physiological Significance of Rare Omega-3 Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the physiological benefits of the common omega-3 polyunsaturated fatty acids (PUFAs), eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are well-established, a growing body of evidence suggests that lesser-known, "rare" omega-3 fatty acids possess unique and potent biological activities. This technical guide provides an in-depth exploration of the core physiological roles of docosapentaenoic acid (DPA), eicosatetraenoic acid (ETA), tetracosapentaenoic acid (TPA), and tetracosahexaenoic acid (THA). The content herein is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Docosapentaenoic Acid (DPA): An Emerging Player in Inflammation and Lipid Metabolism

Docosapentaenoic acid (DPA, 22:5n-3) is an intermediary in the metabolic pathway between EPA and DHA. Historically overlooked, recent research has illuminated its distinct physiological functions, particularly in modulating inflammatory responses and lipid profiles.

Cardiovascular Effects and Lipid Modulation

DPA has demonstrated significant potential in improving cardiovascular health by favorably altering lipid profiles. Notably, an inverse relationship has been observed between red blood cell (RBC) DPA concentrations and circulating triglycerides.

Table 1: Quantitative Effects of DPA on Lipid Parameters

| Parameter | Study Population | DPA Intervention | Results | Citation |

| Triglycerides | Healthy adults | Inverse association with RBC DPA | RBC DPA explained 9.1% of the variability in triglyceride values. | [1] |

| Triglycerides | Patients with hypertriglyceridemia | 4 g/day of a DPA concentrate for 2 weeks | 33% reduction in plasma triglycerides. | [2] |

| Total Cholesterol | High-fat diet-fed mice | DPA supplementation | Prevented high serum cholesterol. | [3] |

| Liver Cholesterol | High-fat diet-fed mice | DPA supplementation | Prevented high liver cholesterol levels. | [3] |

| Serum Adiponectin | High-fat diet-fed mice | DPA supplementation | Prevented the decrease in serum adiponectin levels. | [3] |

Anti-inflammatory Mechanisms

DPA exerts anti-inflammatory effects through various mechanisms, including the modulation of inflammatory gene expression and competition with the pro-inflammatory omega-6 fatty acid, arachidonic acid (AA).

Table 2: Quantitative Effects of DPA on Inflammatory Markers

| Inflammatory Marker | Study Population/Model | DPA Intervention | Results | Citation |

| C-reactive protein (CRP) | Healthy adults | Inverse association with RBC DPA | RBC DPA was inversely correlated with CRP. | [1] |

| Tumor Necrosis Factor-α (TNF-α) | Cell culture models | DPA treatment | Reduction in the expression of TNF-α. | [4] |

| Fatty Acid Synthase and Malic Enzyme | Mice | DPA supplementation | Reduced activity levels, with stronger effects than EPA. | [5] |

Signaling Pathways Modulated by DPA

DPA's physiological effects are mediated through its interaction with key signaling pathways, including the peroxisome proliferator-activated receptor (PPAR) and nuclear factor-kappa B (NF-κB) pathways.

Caption: DPA signaling pathways involved in lipid metabolism and inflammation.

Experimental Protocols: DPA Supplementation in a Murine Model of Ulcerative Colitis

This protocol is based on a study investigating the effects of DPA on ulcerative colitis in mice.[5]

-

Animal Model: C57BL/6 mice.

-

Grouping:

-

EPA group (300 mg/kg/day EPA in olive oil)

-

DPA group (300 mg/kg/day DPA in olive oil)

-

DHA group (300 mg/kg/day DHA in olive oil)

-

Model Control (MC) group (same volume of olive oil)

-

Health Control (HC) group

-

-

Induction of Colitis: In the fourth week, drinking water was replaced with a 3% dextran (B179266) sulfate (B86663) sodium (DSS) solution for the EPA, DPA, DHA, and MC groups.

-

Administration: Fatty acids or olive oil were administered daily by gavage.

-

Analysis:

-

Gut Microbiota: 16S rRNA gene sequencing of fecal samples.

-

Metabolomics: Fecal metabolite profiling using gas chromatography-mass spectrometry (GC-MS).

-

Bioinformatics: Sequences were assembled using FLASH (V1.2.11) and chimeras were filtered using Vsearch (v2.3.4). Operational taxonomic units (OTUs) were defined at 97% sequence similarity.

-

Eicosatetraenoic Acid (ETA): A Competitor in the Eicosanoid Pathway

Eicosatetraenoic acid (ETA, 20:4n-3) is an omega-3 isomer of the pro-inflammatory arachidonic acid (AA). Its primary physiological role stems from its ability to compete with AA for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of less inflammatory eicosanoids.

Anti-inflammatory Effects

ETA's anti-inflammatory properties are attributed to its role as a competitive inhibitor of AA metabolism and its conversion to novel anti-inflammatory metabolites.

Table 3: Quantitative Effects of ETA and its Metabolites on Inflammatory Processes

| Parameter | In Vitro/In Vivo Model | ETA Intervention/Metabolite | Results | Citation |

| COX-2 catalyzed prostaglandin (B15479496) biosynthesis | In vitro enzyme assay | all-(Z)-5-thia-8,11,14,17-eicosatetraenoic acid (a thioether analog of ETA) | IC50 value of 3.9 µM. | [2] |

| Neutrophil leukotriene stimulation | Cellular model | Δ17-8,15-diHETE (a metabolite of ETA) | Inhibition of inflammatory processes. | [6] |

| Neutrophil chemotaxis | Cellular model | Δ17-8,15-diHETE (a metabolite of ETA) | Inhibition of inflammatory processes. | [6] |

Signaling Pathways Modulated by ETA

ETA's primary mechanism of action is the competitive inhibition of the arachidonic acid cascade, leading to a shift in the balance of pro-inflammatory and anti-inflammatory eicosanoids.

Caption: ETA's competitive inhibition of the arachidonic acid inflammatory pathway.

Experimental Protocols: In Vitro COX-2 Inhibition Assay

This protocol is based on a study that investigated the COX-2 inhibitory effects of various fatty acids.[2]

-

Enzyme Source: Recombinant human COX-2.

-

Substrate: Arachidonic acid.

-

Assay Principle: Measurement of the conversion of arachidonic acid to prostaglandin E2 (PGE2).

-

Procedure:

-

Pre-incubate the COX-2 enzyme with the test compound (e.g., ETA or its analogs) for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period at a controlled temperature.

-

Stop the reaction.

-

Quantify the amount of PGE2 produced using a specific method, such as an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Tetracosapentaenoic Acid (TPA) and Tetracosahexaenoic Acid (THA): Precursors to DHA with Potential Independent Roles

Tetracosapentaenoic acid (TPA, 24:5n-3) and tetracosahexaenoic acid (THA, 24:6n-3) are very-long-chain omega-3 fatty acids that are considered immediate precursors to DHA. While their primary role is in DHA synthesis, emerging evidence suggests they may have their own distinct physiological effects.

Metabolic Interconversion and Plasma Levels

Supplementation with EPA has been shown to increase the plasma levels of both TPA and THA, suggesting a metabolic conversion pathway.

Table 4: Quantitative Effects of EPA and DHA Supplementation on Plasma TPA and THA Levels in Humans

| Intervention (3 g/day for 12 weeks) | Change in Plasma TPA | Change in Plasma THA | Citation |

| EPA Supplementation | +215% | +112% | [7] |

| DHA Supplementation | No significant effect | No significant effect | [7] |

Potential Physiological Roles

While research is still in its early stages, initial studies suggest that THA may play a role in regulating lipid metabolism and neuronal function.

Table 5: Potential Physiological Effects of THA

| Physiological Effect | In Vitro/In Vivo Model | THA Intervention | Results | Citation |

| Hepatic Triglyceride Accumulation | C57BL/KsJ-db/db mice | THA administration | Highest activity in suppressing hepatic triglyceride accumulation compared to EPA and DHA. | [8] |

| Neuronal Output | Medium spiny neurons of the nucleus accumbens | 100 nM of THEA (the N-acylethanolamide of THA) | Increased neuronal output. | [9] |

Biosynthesis Pathway of Very-Long-Chain Omega-3 Fatty Acids

The following diagram illustrates the elongation and desaturation steps involved in the synthesis of TPA, THA, and DHA from EPA.

Caption: Biosynthetic pathway of very-long-chain omega-3 fatty acids.

Experimental Protocols: Analysis of Plasma Fatty Acids

This protocol is a general outline for the analysis of plasma fatty acid concentrations, as described in a human supplementation study.[7]

-

Sample Collection: Collect whole blood in EDTA-containing tubes.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Lipid Extraction: Extract total lipids from the plasma using a method such as the Folch or Bligh and Dyer method.

-

Transesterification: Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride-methanol.

-

Analysis: Separate and quantify the FAMEs using gas chromatography-mass spectrometry (GC-MS).

-

Gas Chromatograph (GC): Use a capillary column suitable for FAME separation (e.g., a highly polar column).

-

Mass Spectrometer (MS): Operate in electron ionization (EI) mode and scan a specific mass range to identify and quantify the different FAMEs based on their mass spectra and retention times.

-

-

Quantification: Use an internal standard (e.g., a fatty acid not naturally present in the sample) for accurate quantification.

Conclusion and Future Directions

The rare omega-3 fatty acids DPA, ETA, TPA, and THA exhibit a range of physiological effects that are distinct from and complementary to those of EPA and DHA. DPA shows promise in the management of dyslipidemia and inflammation. ETA's ability to compete with arachidonic acid metabolism highlights its potential as a potent anti-inflammatory agent. The roles of TPA and THA are less well-defined but appear to be crucial in the endogenous synthesis of DHA, with emerging evidence of their own bioactivities.

For drug development professionals, these rare omega-3 fatty acids and their metabolites represent a promising frontier for the development of novel therapeutics for cardiovascular, inflammatory, and neurological disorders. Further research is warranted to fully elucidate their mechanisms of action, establish optimal dosages, and evaluate their clinical efficacy in well-controlled human trials. A deeper understanding of the unique contributions of each of these rare omega-3 fatty acids will be critical for harnessing their full therapeutic potential.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. gsartor.org [gsartor.org]

- 3. Differential effects of EPA, DPA and DHA on cardio-metabolic risk factors in high-fat diet fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Docosapentaenoic Acid (DPA, 22:5n-3) Alleviates Ulcerative Colitis via Modification of Gut Microbiota and Their Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study unlocks potential anti-inflammatory action of ETA omega-3 [nutraingredients.com]

- 7. Increases in plasma n-3 tetracosapentaenoic acid and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of cyclooxygenase and lipoxygenase pathways in the adhesive interaction between bovine polymorphonuclear leukocytes and bovine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunomodulatory Effects of Omega‐3 Fatty Acids: Mechanistic Insights and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Omega-3 Fatty Acids, Arachidonic Acid, and the Synthesis of Pro-Resolving Mediators

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The resolution of inflammation, once considered a passive process, is now understood to be an active, highly regulated biological program orchestrated by a superfamily of endogenous chemical messengers known as Specialized Pro-resolving Mediators (SPMs).[1][2] These potent lipid mediators are biosynthesized from polyunsaturated fatty acids (PUFAs), primarily the omega-6 fatty acid arachidonic acid (AA) and the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[3][4] SPMs, which include lipoxins, resolvins, protectins, and maresins, play a pivotal role in limiting neutrophil infiltration, enhancing the clearance of apoptotic cells and microbial debris, and promoting tissue regeneration, thereby facilitating the return to homeostasis.[5][6] This guide provides a detailed overview of the biosynthesis of SPMs from their AA and omega-3 precursors, their signaling pathways, quantitative data from human studies, and the experimental protocols used for their investigation.

Biosynthesis of Specialized Pro-Resolving Mediators (SPMs)

The generation of SPMs is a complex process involving the sequential enzymatic oxygenation of PUFAs. This process is temporally regulated during an inflammatory response, often involving transcellular biosynthesis, where an intermediate produced by one cell type is converted to the final bioactive SPM by a neighboring cell.[7][8]

Precursor Fatty Acids

-

Arachidonic Acid (AA, ω-6): A key component of cell membranes, AA is a substrate for both pro-inflammatory eicosanoids (prostaglandins, leukotrienes) and the pro-resolving lipoxin family of SPMs.[9][10]

-

Eicosapentaenoic Acid (EPA, ω-3): A precursor to the E-series resolvins (RvE).[5][9] EPA competes with AA for the same enzymes (COX and LOX), which can shift the balance from pro-inflammatory to pro-resolving mediator production.[11]

-

Docosahexaenoic Acid (DHA, ω-3): The substrate for the D-series resolvins (RvD), protectins (PD), and maresins (MaR).[9][12][13]

Key Enzymatic Pathways

The primary enzyme families responsible for SPM biosynthesis are Lipoxygenases (LOX), Cyclooxygenases (COX), and certain Cytochrome P450 (CYP) monooxygenases.[1][9]

-

Lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX): These enzymes introduce oxygen into the fatty acid backbone, creating hydroperoxy intermediates. For example, the synthesis of lipoxins often involves the sequential action of 15-LOX and 5-LOX on arachidonic acid.[7][14]

-

Cyclooxygenase-2 (COX-2): While famously known for producing pro-inflammatory prostaglandins, under certain conditions (e.g., in the presence of aspirin), COX-2 can produce precursors for "aspirin-triggered" (AT) epimeric forms of lipoxins and resolvins, which are often more resistant to metabolic inactivation.[13][15]

The biosynthetic pathways are intricate, with specific enzymes and cell types collaborating to produce the distinct families of SPMs from their respective PUFA precursors.

Caption: Overview of SPM Biosynthesis Pathways from PUFA Precursors.

SPM Families and Signaling Pathways

SPMs exert their potent biological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells, such as neutrophils and macrophages, initiating downstream signaling cascades that promote resolution.[16]

-

Lipoxins (LXs): LXA₄ acts on the ALX/FPR2 receptor to inhibit neutrophil chemotaxis and stimulate macrophage phagocytosis of apoptotic cells.[6][17]

-

Resolvins (Rvs):

-

RvE1 signals through two receptors: it is an agonist for ChemR23 (also known as ERV1) and an antagonist for the pro-inflammatory leukotriene B4 receptor, BLT1. This dual action blocks neutrophil infiltration and stimulates macrophage-mediated clearance.[16][18]

-

RvD1 also signals through the ALX/FPR2 receptor (shared with LXA₄) as well as GPR32, reducing pro-inflammatory cytokine production.[16]

-

-

Protectins (PDs) and Maresins (MaRs): Protectin D1 (PD1) has potent anti-inflammatory and neuroprotective actions.[12] Maresin 1 (MaR1) stimulates tissue regeneration and enhances phagocytosis.[19] The specific receptors for many protectins and maresins are still under active investigation.[16]

References

- 1. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]

- 2. Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Specialized Pro-Resolving Mediator Network: An Update on Production and Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Profiling of Specialized Pro-Resolving Mediators in Human Tears by Lipid Mediator Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resolution of inflammation: an integrated view - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protectins and Maresins: New Pro-Resolving Families of Mediators in Acute Inflammation and Resolution Bioactive Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation [mdpi.com]

- 14. Formation, Signaling and Occurrence of Specialized Pro-Resolving Lipid Mediators—What is the Evidence so far? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Could Arachidonic Acid-Derived Pro-Resolving Mediators Be a New Therapeutic Strategy for Asthma Therapy? [frontiersin.org]

- 16. DHA- and EPA-derived resolvins, protectins, and maresins in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of Resolution Pathways to Prevent and Fight Chronic Inflammation: Lessons From Asthma and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

The Discovery and Characterization of Omega-3 Eicosatetraenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction